The synthesis of A-966492 involves several key steps:
The detailed synthetic pathway has been described in various studies, emphasizing the importance of optimizing reaction conditions to achieve maximum yield and purity .
A-966492 features a complex molecular structure characterized by:
A-966492 participates in several significant chemical reactions:
These reactions underline its potential utility in combination therapies for more effective cancer management.
The mechanism of action of A-966492 revolves around its ability to inhibit PARP enzymes, which are critical for repairing single-strand breaks in DNA. When DNA damage occurs, PARP enzymes facilitate repair by adding poly(ADP-ribose) chains to target proteins, thereby mobilizing repair machinery. Inhibition by A-966492 leads to an accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that rely heavily on PARP activity due to defective homologous recombination pathways .
A-966492 possesses several notable physical and chemical properties:
These properties are critical for its formulation into drug delivery systems.
A-966492 is primarily utilized in the field of oncology due to its potent inhibitory effects on PARP enzymes:
A-966492 (2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide) is a benzimidazole carboxamide derivative engineered to competitively occupy the nicotinamide adenine dinucleotide (NAD⁺) binding pocket within the catalytic domains of Poly(ADP-Ribose) Polymerase 1 and Poly(ADP-Ribose) Polymerase 2. This catalytic domain, conserved across Poly(ADP-Ribose) Polymerase family members, features a characteristic "PARP signature" motif (His-Tyr-Glu) critical for NAD⁺ coordination and subsequent poly(ADP-ribose) (PAR) synthesis [1] [6]. A-966492 mimics the nicotinamide moiety of NAD⁺, forming hydrogen bonds with conserved residues (e.g., Ser904 and Gly863 in Poly(ADP-Ribose) Polymerase 1) and π-stacking interactions with aromatic amino acids lining the binding cleft [6].
The compound's 2-fluorophenyl group extends into a hydrophobic subpocket, while the carboxamide moiety enhances water solubility and forms additional hydrogen bonds with the adenosine-ribose binding region. This precise three-dimensional fit results in exceptionally high affinity, evidenced by dissociation constants (Kᵢ) of 1 nanomolar for Poly(ADP-Ribose) Polymerase 1 and 1.5 nanomolar for Poly(ADP-Ribose) Polymerase 2 [2] [6] [8]. Structural analyses reveal that the pyrrolidine group contributes to conformational stability, allowing A-966492 to maintain occupancy even under dynamic cellular conditions.
Table 1: Structural Determinants of A-966492 Binding to Poly(ADP-Ribose) Polymerase Catalytic Domains
| Structural Element of A-966492 | Interaction Type | Target Residues in Poly(ADP-Ribose) Polymerase | Functional Consequence |
|---|---|---|---|
| Benzimidazole core | π-Stacking | His862, Tyr896 (Poly(ADP-Ribose) Polymerase 1) | Blocks nicotinamide access |
| Carboxamide group | Hydrogen bonding | Ser904, Gly863 (Poly(ADP-Ribose) Polymerase 1) | Mimics NAD⁺ adenine interactions |
| 2-Fluorophenyl moiety | Hydrophobic packing | Tyr889, Pro881 (Poly(ADP-Ribose) Polymerase 1) | Stabilizes inhibitor docking |
| (S)-pyrrolidine group | Steric constraint | Leu877, Ala898 (Poly(ADP-Ribose) Polymerase 1) | Restricts domain flexibility |
Quantitative inhibition kinetics demonstrate A-966492's pronounced selectivity for Poly(ADP-Ribose) Polymerase 1 and Poly(ADP-Ribose) Polymerase 2 over other Poly(ADP-Ribose) Polymerase family members. Biochemical assays using recombinant human enzymes confirmed its sub-nanomolar affinity for Poly(ADP-Ribose) Polymerase 1 (Kᵢ = 1 nanomolar) and Poly(ADP-Ribose) Polymerase 2 (Kᵢ = 1.5 nanomolar), while exhibiting significantly weaker inhibition against Poly(ADP-Ribose) Polymerase 3 (Kᵢ > 1 micromolar), Tankyrase-1, and other PARP enzymes [2] [6]. This selectivity arises from subtle differences in the NAD⁺ binding pocket topology—Poly(ADP-Ribose) Polymerase 1 and Poly(ADP-Ribose) Polymerase 2 possess deeper catalytic clefts that accommodate the benzimidazole carboxamide scaffold more efficiently than bulkier or more polar Poly(ADP-Ribose) Polymerase family members.
Cellular target engagement studies employing duplexed biosensors (Poly(ADP-Ribose) Polymerase 1 L713F-Green Fluorescent Protein and Poly(ADP-Ribose) Polymerase 2 L269A-mCherry) corroborated this selectivity profile. A-966492 stabilized Poly(ADP-Ribose) Polymerase 1 L713F-Green Fluorescent Protein at low nanomolar concentrations (EC₅₀ ≈ 1.1 nanomolar), consistent with its biochemical Kᵢ. However, Poly(ADP-Ribose) Polymerase 2 L269A-mCherry stabilization required higher concentrations (EC₅₀ ≈ 11 nanomolar), suggesting intracellular factors may modulate accessibility [7]. Notably, benzimidazole carboxamides like A-966492 and niraparib exhibited preferential engagement with Poly(ADP-Ribose) Polymerase 1 over Poly(ADP-Ribose) Polymerase 2 in live cells, contrasting with phthalazinone-based inhibitors (e.g., olaparib) that favor Poly(ADP-Ribose) Polymerase 2 [7].
Table 2: Comparative Inhibition Kinetics of A-966492 Against Poly(ADP-Ribose) Polymerase Enzymes
| Enzyme Target | Biochemical Kᵢ (nM) | Cellular Stabilization EC₅₀ (nM) | Selectivity Ratio (vs. Poly(ADP-Ribose) Polymerase 1) |
|---|---|---|---|
| Poly(ADP-Ribose) Polymerase 1 | 1.0 | 1.1 (L713F-Green Fluorescent Protein) | 1.0 |
| Poly(ADP-Ribose) Polymerase 2 | 1.5 | 11.0 (L269A-mCherry) | ~10 |
| Poly(ADP-Ribose) Polymerase 3 | >1,000 | Not determined | >1,000 |
| Tankyrase-1 | >10,000 | Not determined | >10,000 |
Beyond catalytic suppression, A-966492 exerts cytotoxicity through Poly(ADP-Ribose) Polymerase "trapping"—a process wherein inhibited Poly(ADP-Ribose) Polymerase 1/Poly(ADP-Ribose) Polymerase 2 complexes remain tightly bound to DNA damage sites, creating physical roadblocks to replication forks and repair machinery [1] [6]. This mechanism is functionally distinct from catalytic inhibition and correlates more strongly with cytotoxic potency in homologous recombination-deficient cells. Trapping efficiency varies significantly among Poly(ADP-Ribose) Polymerase inhibitors due to allosteric effects on Poly(ADP-Ribose) Polymerase-DNA interactions.
Biophysical analyses reveal that A-966492 binding induces conformational changes in the DNA-binding domain of Poly(ADP-Ribose) Polymerase 1, particularly within zinc-finger motifs responsible for single-strand break detection. This allostery stabilizes Poly(ADP-Ribose) Polymerase 1-DNA complexes even in the absence of auto-poly(ADP-ribosyl)ation, which normally facilitates enzyme dissociation [1] [6]. Cellular studies demonstrate that A-966492 induces prolonged S/G₂ phase arrest, a hallmark of replication stress caused by trapped Poly(ADP-Ribose) Polymerase complexes obstructing replication forks [7]. This phenotype correlates strongly with Poly(ADP-Ribose) Polymerase 1 binding affinity across diverse inhibitors—A-966492's potent trapping underlies its efficacy in sensitizing tumor models to temozolomide and carboplatin [6].
Notably, trapping potency does not universally align with catalytic inhibition strength. Veliparib, despite robust catalytic inhibition, exhibits weak trapping activity, whereas A-966492 demonstrates trapping efficiency comparable to clinical Poly(ADP-Ribose) Polymerase inhibitors like olaparib and niraparib [7]. This divergence stems from structural variations influencing allosteric communication between the catalytic and DNA-binding domains.
Histone PARylation Factor 1, an accessory protein forming a transient complex with Poly(ADP-Ribose) Polymerase 1/Poly(ADP-Ribose) Polymerase 2 at DNA damage sites, profoundly influences catalytic activity and inhibitor pharmacology. Histone PARylation Factor 1 binding reconfigures the active site of Poly(ADP-Ribose) Polymerase 1, enabling serine-directed histone PARylation instead of aspartate/glutamate modification [3]. Crucially, Histone PARylation Factor 1's proximity to the NAD⁺ binding pocket suggests potential modulation of Poly(ADP-Ribose) Polymerase inhibitor interactions.
In vitro studies confirm that Histone PARylation Factor 1 enhances olaparib's affinity for Poly(ADP-Ribose) Polymerase 1-DNA complexes by approximately 6-fold but exerts negligible effects on veliparib binding [3]. For A-966492, cellular target engagement assays using Histone PARylation Factor 1-depleted systems revealed only minor deviations in apparent binding potency (less than 2-fold change in stabilization EC₅₀) [7]. This suggests that A-966492's binding is largely independent of Histone PARylation Factor 1-induced conformational shifts, contrasting sharply with olaparib's Histone PARylation Factor 1-dependent enhancement.
Mechanistically, benzimidazole carboxamides like A-966492 may occupy spatial regions within the catalytic cleft unperturbed by Histone PARylation Factor 1 docking. Furthermore, Histone PARylation Factor 1 depletion synergizes additively with Poly(ADP-Ribose) Polymerase inhibitors to exacerbate "trapping-like" phenotypes, indicating that Histone PARylation Factor 1 and Poly(ADP-Ribose) Polymerase inhibitors influence chromatin retention through non-redundant pathways [7]. This observation highlights Histone PARylation Factor 1 as a determinant of intracellular Poly(ADP-Ribose) Polymerase inhibitor action, particularly for inhibitors whose binding is conformationally sensitive to the Histone PARylation Factor 1-Poly(ADP-Ribose) Polymerase 1 interface.
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